Karavilagenin F vs. Momordicine VIII: Differential Cytotoxicity in Lung Cancer Cells
In a direct, head-to-head study evaluating cytotoxicity against the A549 human lung adenocarcinoma cell line, Karavilagenin F (1) showed no measurable activity (>100 μM). In contrast, momordicine VIII (6), another new triterpenoid isolated from the same source, demonstrated weak but quantifiable cytotoxicity with an IC50 value of 19.5 μmol/L [1]. This represents a quantifiable difference where Karavilagenin F is >5-fold less potent than a structurally related compound in the same experimental context.
| Evidence Dimension | Cytotoxicity (Growth Inhibition) |
|---|---|
| Target Compound Data | IC50 > 100 μM |
| Comparator Or Baseline | Momordicine VIII (Compound 6) IC50 = 19.5 μM |
| Quantified Difference | >5-fold less potent (inactive vs. weakly active) |
| Conditions | A549 human lung adenocarcinoma cells; MTT assay |
Why This Matters
This data demonstrates that Karavilagenin F, unlike its congener momordicine VIII, is not a cytotoxic agent for A549 cells at concentrations up to 100 μM, a critical distinction for researchers seeking a cucurbitane scaffold without inherent cytotoxicity to this specific lung cancer model.
- [1] Zhao GT, Liu JQ, Deng YY, et al. Cucurbitane-type triterpenoids from the stems and leaves of Momordica charantia. Fitoterapia. 2014;95:75-82. View Source
